3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile

Catalog No.
S6597138
CAS No.
2091782-13-5
M.F
C7H3BrN4
M. Wt
223.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile

CAS Number

2091782-13-5

Product Name

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile

IUPAC Name

3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carbonitrile

Molecular Formula

C7H3BrN4

Molecular Weight

223.03 g/mol

InChI

InChI=1S/C7H3BrN4/c8-7-6-5(11-12-7)2-1-4(3-9)10-6/h1-2H,(H,11,12)

InChI Key

ZOQLWKIWJZDDNL-UHFFFAOYSA-N

SMILES

C1=CC2=NNC(=C2N=C1C#N)Br

Canonical SMILES

C1=CC2=NNC(=C2N=C1C#N)Br

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is a heterocyclic compound characterized by its unique structure, which includes a bromine atom and a carbonitrile functional group. Its molecular formula is C₇H₃BrN₄, and it has a molecular weight of approximately 223.03 g/mol. The compound features a pyrazolo[4,3-b]pyridine core, which is known for its diverse biological activities and potential applications in medicinal chemistry .

  • Heterocyclic Scaffold

    The molecule possesses a bicyclic heterocyclic core, consisting of pyrazole and pyridine rings fused together. Heterocyclic compounds are known for their diverse biological activities []. Research might explore 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile as a scaffold for designing new drugs or functional molecules.

  • Structural Analogue Design

    The presence of a bromine atom and a cyano group on the molecule suggests potential for further functionalization. Researchers might investigate this compound as a starting point for synthesizing analogues with different substituents to probe for specific biological properties [].

  • Medicinal Chemistry Studies

    Pyrazole derivatives have been shown to exhibit various pharmacological activities, including anti-inflammatory, antitumor, and analgesic properties []. Studies could explore 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile for potential medicinal applications, potentially through in vitro or in vivo assays.

The chemical reactivity of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile can be attributed to the presence of the bromine atom and the carbonitrile group. It can participate in nucleophilic substitution reactions where the bromine atom acts as a leaving group. Additionally, the carbonitrile group can undergo hydrolysis to form corresponding carboxylic acids under acidic or basic conditions.

Other potential reactions include:

  • Cyclization reactions: The compound may engage in cyclization with other nucleophiles.
  • Reduction reactions: The carbonitrile group can be reduced to an amine under appropriate conditions.

This compound has been studied for its biological activities, particularly in the realm of medicinal chemistry. Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit various pharmacological properties, including:

  • Antitumor activity: Compounds with similar structures have shown promise in inhibiting tumor growth.
  • Antimicrobial effects: Some derivatives have demonstrated activity against bacterial and fungal strains.
  • CNS activity: Potential neuroprotective properties have been observed in certain studies.

The specific biological activity of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile requires further investigation to elucidate its therapeutic potential fully.

Several synthetic routes have been developed for the preparation of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile. Common methods include:

  • Bromination of Pyrazolo[4,3-b]pyridine: The starting material undergoes bromination using bromine or brominating agents.
  • Cyclization reactions: Utilizing appropriate precursors that contain both pyrazole and pyridine moieties to facilitate the formation of the desired structure.
  • Functional group modifications: Post-synthesis modifications to introduce the carbonitrile group through reactions like nucleophilic substitution.

These methods highlight the versatility and accessibility of this compound in synthetic organic chemistry.

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Chemical Biology: Used as a probe in biological studies due to its unique structural features.
  • Material Science: Potential use in creating novel materials with specific electronic properties.

Interaction studies involving 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile are crucial for understanding its mechanism of action. These studies typically focus on:

  • Protein-ligand interactions: Investigating how this compound binds to specific biological targets.
  • Enzyme inhibition assays: Evaluating its potential as an inhibitor for various enzymes relevant to disease processes.

Such studies contribute valuable insights into its pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1H-Pyrazolo[4,3-b]pyridineLacks bromine; contains nitrogenKnown for anti-inflammatory properties
3-Methyl-1H-pyrazolo[4,3-b]pyridineMethyl group instead of bromineExhibits neuroprotective effects
5-Cyanopyrazolo[4,3-b]pyridineContains cyano groupDisplays significant antitumor activity

These compounds illustrate the diversity within the pyrazolo[4,3-b]pyridine family while emphasizing the unique aspects of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile due to its bromine atom and specific functional groups.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

221.95411 g/mol

Monoisotopic Mass

221.95411 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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